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Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a multitude of cellular

processes, including mitochondrial function. Mitochondria play a crucial role in buffering

cytosolic Ca²⁺ signals and in regulating their own metabolism and apoptotic pathways through

matrix Ca²⁺ concentration. Accurate measurement of mitochondrial Ca²⁺ dynamics is therefore

essential for understanding cell physiology and pathology.

Fura Red, AM is a fluorescent Ca²⁺ indicator that, upon hydrolysis by intracellular esterases,

exhibits a shift in its fluorescence properties upon binding to Ca²⁺.[1] It is a ratiometric indicator,

allowing for more precise quantification of Ca²⁺ concentrations by correcting for variations in

dye loading, cell thickness, and photobleaching.[2] While Fura Red is primarily utilized for

measuring cytosolic Ca²⁺, this document will provide a comprehensive protocol for its use and

discuss its application and limitations for measuring mitochondrial Ca²⁺, alongside

recommended alternatives for specific mitochondrial measurements.

Principle of Fura Red AM
Fura Red, AM is an acetoxymethyl (AM) ester derivative of the Fura Red dye. The AM ester

group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane.

[3] Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the now

membrane-impermeant Fura Red molecule in the cytoplasm.[3]
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Unlike many other fluorescent Ca²⁺ indicators that increase in fluorescence upon Ca²⁺ binding,

Fura Red's fluorescence emission decreases as it binds to Ca²⁺ when excited at approximately

488 nm.[1] For ratiometric measurements, Fura Red is typically excited at two different

wavelengths. An increase in intracellular Ca²⁺ leads to an increased signal at one excitation

wavelength (e.g., 406 nm) and a concurrent decrease in the signal at another (e.g., 532 nm).[2]

The ratio of these two signals provides a quantitative measure of the intracellular Ca²⁺

concentration.

Quantitative Data
The spectral properties and dissociation constant (Kd) of Fura Red for Ca²⁺ are crucial for

accurate experimental design and data interpretation. These values can vary depending on the

experimental conditions.

Property Value Notes

Excitation Wavelengths

(Ratiometric)

~406 nm / ~532 nm[2] or ~435

nm / ~470 nm

The ratio of emissions at these

excitation wavelengths is used

for Ca²⁺ quantification.

Emission Wavelength ~630-660 nm

The emission maximum can be

influenced by the local

environment.[4]

Dissociation Constant (Kd) for

Ca²⁺
~140 nM - 400 nM

The Kd can be affected by pH,

temperature, and ionic

strength. In situ calibration is

recommended for precise

measurements.

Experimental Protocols
Protocol 1: Measurement of Cytosolic Calcium with Fura
Red AM
This protocol outlines the standard procedure for loading cells with Fura Red AM to measure

cytosolic Ca²⁺ concentrations.
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Materials:

Fura Red, AM

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127

Probenecid (optional)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Adherent or suspension cells

Fluorescence microscope or plate reader with appropriate filters/monochromators

Reagent Preparation:

Fura Red, AM Stock Solution (2-5 mM): Dissolve Fura Red, AM in high-quality anhydrous

DMSO. For example, to make a 2 mM stock solution, dissolve 1 mg of Fura Red, AM in

approximately 459 µL of DMSO. Store the stock solution in small aliquots at -20°C, protected

from light and moisture.

10% (w/v) Pluronic® F-127 Solution: Dissolve Pluronic® F-127 in DMSO. This solution acts

as a dispersing agent to aid in loading the dye into the cells.

Probenecid Stock Solution (250 mM): (Optional) Probenecid is an anion-transport inhibitor

that can reduce the leakage of the de-esterified dye from the cells. Dissolve probenecid in 1

M NaOH and then dilute with HBSS to the final concentration.

Loading Buffer: Prepare a working solution of Fura Red, AM in a physiological buffer (e.g.,

HBSS). The final concentration of Fura Red, AM should be in the range of 1-10 µM.[2] The

loading buffer should also contain 0.02-0.04% Pluronic® F-127 to prevent dye aggregation. If

using probenecid, the final concentration is typically 1-2.5 mM.

Cell Loading Procedure:

Culture cells on coverslips or in a multi-well plate to the desired confluency.
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Remove the culture medium and wash the cells once with pre-warmed HBSS.

Add the Fura Red, AM loading buffer to the cells.

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and

temperature may need to be determined empirically for each cell type.

After incubation, wash the cells two to three times with pre-warmed HBSS to remove excess

dye.

Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-

esterification of the dye by intracellular esterases.

The cells are now ready for imaging.

Imaging and Data Analysis:

Mount the coverslip onto an imaging chamber or place the multi-well plate into the

fluorescence reader.

Excite the cells sequentially at the two ratiometric excitation wavelengths (e.g., 406 nm and

532 nm) and collect the emission at ~650 nm.[2]

Record the fluorescence intensities at both excitation wavelengths over time.

Calculate the ratio of the fluorescence intensities (e.g., F406/F532). Changes in this ratio

correspond to changes in intracellular Ca²⁺ concentration.

For quantitative measurements, a calibration can be performed using Ca²⁺ ionophores (e.g.,

ionomycin) and solutions of known Ca²⁺ concentrations to determine the minimum (Rmin)

and maximum (Rmax) ratios.

Measuring Mitochondrial Calcium: Challenges and
Alternatives
While the above protocol is well-established for cytosolic Ca²⁺, using Fura Red AM for specific

mitochondrial Ca²⁺ measurements is not a standard application and presents significant
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challenges.

Lack of Specific Targeting: Fura Red, AM does not contain a specific targeting moiety for

mitochondria. Its accumulation is primarily in the cytosol.

Potential for Artifacts: Some studies have shown that Fura-2, a closely related dye, can be

sequestered into organelles, including mitochondria, which can be a source of artifacts in

cytosolic measurements.[5] This non-specific localization makes it difficult to distinguish the

mitochondrial Ca²⁺ signal from the cytosolic signal.

Recommended Alternatives for Mitochondrial Calcium Measurement:

For reliable measurement of mitochondrial Ca²⁺, probes that selectively accumulate in the

mitochondria are recommended.

Rhod-2, AM and X-Rhod-1, AM: These are cationic, red fluorescent indicators that

accumulate in the negatively charged mitochondrial matrix.[6][7] Rhod-2 has been widely

used to monitor changes in mitochondrial Ca²⁺ in various cell types.[8]

mt-fura-2: A recently developed synthetic probe where the Fura-2 backbone has been

modified with two triphenylphosphonium cations to specifically target it to the mitochondria.

[9][10] This probe retains the ratiometric properties of Fura-2, allowing for quantitative

measurements of mitochondrial Ca²⁺.[11][12]

Protocol 2: General Protocol for Measuring
Mitochondrial Calcium with Rhod-2, AM
Materials:

Rhod-2, AM

Anhydrous DMSO

Pluronic® F-127

Physiological buffer (e.g., HBSS)
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Confocal microscope

Procedure:

Prepare a 1 mM stock solution of Rhod-2, AM in DMSO.

Prepare a loading buffer containing 2-5 µM Rhod-2, AM and 0.02% Pluronic® F-127 in

HBSS.

Incubate cells with the loading buffer for 30-60 minutes at 37°C.

Wash the cells with fresh HBSS.

Allow 30 minutes for de-esterification.

Image the cells using a confocal microscope with an excitation wavelength of ~550 nm and

emission collection at ~580 nm. The punctate staining pattern is indicative of mitochondrial

localization.

To confirm mitochondrial localization, co-staining with a mitochondria-specific dye like

MitoTracker Green can be performed. For more specific mitochondrial measurements,

permeabilization of the plasma membrane with a mild detergent like saponin can be used to

wash out the cytosolic fraction of the dye.[8]
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Caption: Experimental workflow for measuring intracellular calcium with Fura Red AM.
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Caption: Key pathways of mitochondrial calcium transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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